4H-1-Benzopyran-2-carboxylic acid, 6,8-dibromo-4-oxo-, ethyl ester

Description

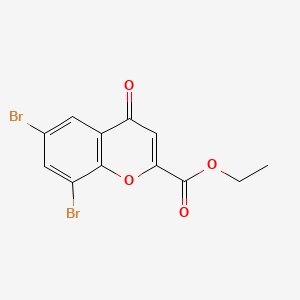

The compound 4H-1-Benzopyran-2-carboxylic acid, 6,8-dibromo-4-oxo-, ethyl ester (CAS: 30113-88-3) is a brominated chromene derivative with the molecular formula C₁₂H₅Br₂O₅ and a molecular weight of 390.07 g/mol . Its structure features a benzopyran core substituted with bromine atoms at positions 6 and 8, a ketone group at position 4, and an ethyl ester at position 2. Bromination at these positions likely enhances its electronic properties and influences biological interactions, making it a candidate for pharmacological studies.

Properties

IUPAC Name |

ethyl 6,8-dibromo-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O4/c1-2-17-12(16)10-5-9(15)7-3-6(13)4-8(14)11(7)18-10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGSPHMOFHZRGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC(=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191686 | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 6,8-dibromo-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.00 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38322-71-3 | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 6,8-dibromo-4-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038322713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 6,8-dibromo-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of 4H-1-Benzopyran-2-carboxylic acid, 6,8-dibromo-4-oxo-, ethyl ester

General Synthetic Strategy

The synthesis of 4H-1-Benzopyran-2-carboxylic acid derivatives, including halogenated analogs such as 6,8-dibromo-4-oxo-, ethyl ester, generally involves:

- Formation of the benzopyran (coumarin) core via condensation and cyclization reactions.

- Introduction of halogen substituents (e.g., bromine) at specific positions (6 and 8) on the benzopyran ring.

- Esterification to form the ethyl ester derivative.

Detailed Preparation Route

Based on patent CN101899031A and related literature on similar coumarin derivatives, the preparation involves a two-step or one-pot synthesis approach combining condensation and heterocyclic ring closure reactions:

Step 1: Condensation Reaction

- React substituted phenol derivatives (e.g., 2-ethoxycarbonyl-6,8-dibromophenol) with β-ketoesters or equivalent reagents.

- The condensation typically uses ethyl oxalate or diethyl oxalate as the carboxylate source.

- This step forms an intermediate hydroxy- or keto-substituted cinnamate or chalcone-like compound.

Step 2: Cyclization (Ring Closure)

- The intermediate undergoes acid-catalyzed cyclization, often using concentrated hydrochloric acid or other strong acids.

- This step closes the pyran ring, forming the benzopyran-2-carboxylic acid ethyl ester core.

- The reaction conditions are mild, typically performed at room temperature or slightly elevated temperatures.

One-Pot Synthesis Improvement

- An improved method merges the condensation and cyclization into a one-pot process, eliminating intermediate isolation, purification, and drying.

- This approach reduces solvent use, shortens reaction time, and prevents side reactions during drying that can lower purity and yield.

- The overall yield of this improved method exceeds 93%, with high purity suitable for industrial applications.

Halogenation (Bromination) Step

- Bromination to introduce bromine atoms at positions 6 and 8 is usually performed on the benzopyran core or precursor phenol.

- Common brominating agents include bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.

- The selectivity for 6,8-dibromo substitution is achieved by directing effects of existing substituents and reaction conditions.

- This step may precede or follow the esterification depending on the synthetic design.

Esterification

- The carboxylic acid group at position 2 is esterified with ethanol under acidic conditions or via reaction with ethyl halides in the presence of a base.

- The ethyl ester formation stabilizes the molecule and improves solubility and handling.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields based on reported methods for similar benzopyran derivatives, including halogenated esters:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation | Substituted phenol + diethyl oxalate + base | Room temp to 50°C | 2-4 hours | 85-90 | Base: sodium ethoxide or triethylamine |

| Cyclization | Concentrated HCl or acid catalyst | 25-60°C | 1-3 hours | Included in overall yield | One-pot cyclization improves efficiency |

| Bromination | Br2 or NBS in acetic acid or solvent | 0-25°C | 1-2 hours | 80-95 | Selective dibromination at 6,8-positions |

| Esterification | Ethanol + acid catalyst or ethyl halide + base | Reflux or room temp | 2-6 hours | 90-95 | Commonly done prior to or after bromination |

The improved one-pot method combining condensation and cyclization reduces total reaction time and solvent use, with yields exceeding 93.8% and enhanced purity.

Research Outcomes and Analytical Data

Purity and Structural Confirmation

- Purity of the final compound is confirmed by chromatographic methods (HPLC, GC-MS).

- Structural verification is performed by NMR (¹H, ¹³C), IR spectroscopy, and elemental analysis.

- Bromination sites are confirmed by NMR shifts and mass spectrometry.

Spectroscopic Characteristics

- IR spectra show characteristic carbonyl stretching around 1700 cm⁻¹ for the ester and ketone groups.

- UV-Vis absorption bands typical of benzopyran chromophores are observed.

- NMR data confirm substitution patterns and ester group presence.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Traditional multi-step | Separate condensation, cyclization, bromination, esterification | Well-established, controllable steps | Time-consuming, solvent-intensive |

| One-pot condensation + cyclization | Combined steps in one reactor | Shorter time, less solvent, higher yield | Requires precise control of conditions |

| Bromination post-cyclization | Bromination on benzopyran core | Selective dibromination | Requires careful monitoring |

| Esterification pre- or post-bromination | Flexibility in ester formation step | High ester yield, improved handling | Timing affects bromination selectivity |

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,8-dibromo-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Ester hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Reduction: Sodium borohydride in methanol or ethanol.

Ester hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

Nucleophilic substitution: Formation of substituted chromenes with various functional groups.

Reduction: Formation of ethyl 6,8-dibromo-4-hydroxy-4H-chromene-2-carboxylate.

Ester hydrolysis: Formation of 6,8-dibromo-4-oxo-4H-chromene-2-carboxylic acid.

Scientific Research Applications

Ethyl 6,8-dibromo-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of ethyl 6,8-dibromo-4-oxo-4H-chromene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atoms and the oxo group play crucial roles in binding to the target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Electronic Differences

- Halogen Substitution : The target compound’s 6,8-dibromo groups contrast with analogs like the 6-iodo derivative () and the 5,6,7,8-tetrafluoro variant (). Bromine’s moderate electronegativity and larger atomic radius compared to iodine or fluorine may influence steric hindrance and binding pocket interactions.

- Functional Groups: The 5-amino-6-hydroxy analog () introduces hydrogen-bonding capabilities, which likely explain its moderate binding affinity (-7.4 kcal/mol) to the 5K5N protein target. In contrast, nitro () and methyl groups () alter electronic density and toxicity profiles.

Physicochemical Properties

- Solubility and Stability : Hydroxy-substituted analogs (e.g., 7-hydroxy-4-oxo , ) exhibit improved aqueous solubility compared to halogenated variants. The target compound’s bromine atoms may reduce solubility but enhance membrane permeability.

- Thermal Stability : Fluorinated derivatives () likely exhibit higher stability due to strong C-F bonds, whereas nitro groups () may introduce thermal instability.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity of 6,8-dibromo-4-oxo-4H-1-benzopyran-2-carboxylate derivatives?

- Methodological Answer : Mass spectrometry (MS) is critical for molecular weight confirmation. For example, the EPA/NIH Mass Spectral Database lists related benzopyran derivatives with bromine isotopes, where characteristic fragmentation patterns (e.g., loss of Br or COOEt groups) help validate the structure . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, can resolve bromine-induced deshielding effects on aromatic protons and confirm esterification via ethyl group signals (~1.3 ppm for CH, ~4.3 ppm for CH) . High-resolution MS (HRMS) or X-ray crystallography may resolve ambiguities in complex cases.

Q. How should researchers handle safety risks associated with this compound during synthesis or handling?

- Methodological Answer : Based on GHS classifications for structurally similar brominated benzopyrans, the compound likely poses acute toxicity (oral Category 4), skin/eye irritation (Category 2), and respiratory hazards . Mitigation strategies include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

- Reactivity : Avoid contact with strong oxidizers, as brominated compounds may release hazardous gases (e.g., HBr) under incompatible conditions .

Q. What synthetic routes are plausible for introducing bromine at the 6,8-positions of the benzopyran core?

- Methodological Answer : Electrophilic aromatic substitution (EAS) is a likely pathway. For example:

Start with 4-oxo-4H-1-benzopyran-2-carboxylic acid ethyl ester.

Use bromine (Br) or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid) under controlled temperature.

Optimize reaction time and stoichiometry to prevent over-bromination.

- Note : Steric and electronic effects of the 4-oxo and ester groups may direct bromination to the 6 and 8 positions. Confirm regiochemistry via NOESY or computational modeling (e.g., DFT calculations) .

Advanced Research Questions

Q. How can computational methods address gaps in experimental data (e.g., logP, solubility) for this compound?

- Methodological Answer : Use quantum mechanical (QM) software (e.g., Gaussian, ORCA) to calculate physicochemical properties:

- logP : Apply density functional theory (DFT) to estimate partition coefficients.

- Solubility : Combine QM with molecular dynamics (MD) simulations to model solvation effects.

- Validation : Cross-reference with analogs (e.g., 7-hydroxy-4-oxo derivative, logP ~1.6 ) to calibrate predictions. Tools like SwissADME or ProtoQSAR may automate these workflows .

Q. What strategies can resolve contradictions in spectral data (e.g., conflicting NMR shifts) for brominated benzopyrans?

- Methodological Answer :

- Multi-technique cross-validation : Compare MS, IR, and NMR data to identify artifacts (e.g., solvent peaks, impurities).

- Isotopic labeling : Synthesize C-labeled analogs to clarify ambiguous carbon environments.

- Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive structural confirmation .

Q. How might the bromine substituents influence the compound’s biological activity, based on in silico docking studies?

- Methodological Answer : Bromine’s electron-withdrawing effects may enhance binding to hydrophobic pockets in target proteins. For example:

Perform molecular docking (e.g., AutoDock Vina) against receptors like kinases or melanocortin receptors, using the 5K5N crystal structure as a template .

Compare binding affinities with non-brominated analogs to quantify bromine’s contribution.

Validate predictions with in vitro assays (e.g., enzyme inhibition, cell viability) .

Data Gaps and Methodological Challenges

Q. How can researchers address the lack of ecological toxicity data for this compound?

- Methodological Answer :

- Read-across approaches : Use data from structurally similar brominated aromatics (e.g., polybrominated diphenyl ethers) to estimate persistence, bioaccumulation, and toxicity (PBT).

- In silico ecotoxicology : Tools like ECOSAR or TEST predict acute/chronic toxicity to aquatic organisms .

- Microcosm studies : Conduct lab-scale biodegradation assays with soil/water samples to assess half-lives under varied conditions (pH, temperature) .

Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature?

- Methodological Answer :

- Forced degradation studies : Expose the compound to:

- Acidic/alkaline conditions (0.1M HCl/NaOH at 25–80°C).

- Oxidative stress (3% HO).

- Analytical monitoring : Use HPLC-PDA or LC-MS to track degradation products.

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.